环己酮,3-(1,1-二甲基乙基)-

描述

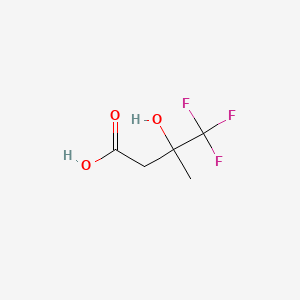

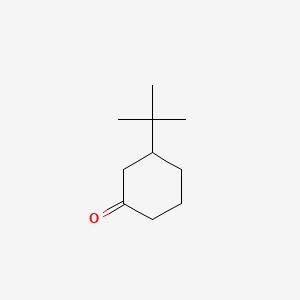

Cyclohexanone, 3-(1,1-dimethylethyl)-, is a chemical compound that is a derivative of cyclohexanone. It is characterized by the presence of a tert-butyl group attached to the third carbon of the cyclohexanone ring. This structural modification can potentially influence the reactivity and physical properties of the molecule compared to the parent cyclohexanone.

Synthesis Analysis

The synthesis of derivatives related to Cyclohexanone, 3-(1,1-dimethylethyl)-, has been explored in various studies. For instance, the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives was achieved using urea as a catalyst under ultrasound, which provided high yields and an environmentally friendly approach . Another study reported the synthesis of 1-(m-Methoxyphenyl)-2-(dimethylaminomethyl) cyclohexanol through the reaction of 2-(dimethylaminomethyl) cyclohexanone with m-anisyl magnesium bromide, yielding a mixture of Z- and E-isomers . These methods demonstrate the versatility in synthesizing cyclohexanone derivatives with various substituents.

Molecular Structure Analysis

The molecular structure of cyclohexanone derivatives has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of Ethyl 3-Orthochlorophenyl-3-(5,5-dimethyl-3-hydroxyl-2-cyclohexene-1-one-2-yl) propionate, a related compound, was determined, revealing a conjugated enol form within the molecule . Similarly, the structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl Acetate was investigated, showing that the cyclohexane ring adopts a chair conformation .

Chemical Reactions Analysis

Cyclohexanone and its derivatives undergo various chemical reactions. Intramolecular reactions of nitro-olefin–cyclohexane-1,3-dione Michael adducts have been studied, leading to the formation of unique butenolide derivatives with a 2-hydroxyimino-substituent . Additionally, cycloaddition reactions have been performed, such as the [4 + 2] cycloaddition of 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with Methyl Acrylate to yield 4-Hydroxymethyl-2-cyclohexen-1-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives are influenced by their molecular structure. The study of Cyclohexanone Dimethyl Acetals using 13C NMR and thermodynamic analysis provided insights into the spatial structures and stability of mono- and disubstituted derivatives . The presence of substituents can lead to different orientations (axial or equatorial) on the cyclohexane ring, affecting the compound's stability and reactivity.

科学研究应用

催化应用和合成

催化加氢:一项研究展示了负载在介孔石墨氮化碳上的Pd纳米粒子在温和条件下将苯酚选择性加氢为环己酮。该工艺展示了高转化率和选择性,强调了环己酮作为聚酰胺生产中的一种中间体的工业相关性 (王等人,2011)。

有机催化:对通过不对称相转移催化进行的环状烯酮区域选择性迈克尔加成的研究突出了对映选择性地对环己酮和环庚酮进行官能化的能力,强调了环己酮在合成有机化学中的多功能性 (切卡雷利等人,2006)。

化学合成和性质

多取代环己酮的合成:开发了一种从α,β-不饱和醛和1,3-丙酮二甲酯高效且立体选择性地合成新型多取代环己酮的方法,表明这些化合物具有潜在的生物学意义 (盖尔松等人,2004)。

化学稳定性和反应性:对3-羟基-5,5-二甲基-2-(2-氧代丙基)环己-2-烯酮的研究揭示了环己烯酮衍生物的构象和氢键模式的见解,有助于理解它们的化学行为和稳定性 (马丁内斯等人,2009)。

材料科学和环境应用

分离技术:一项研究重点关注合成用于分离环己酮/环己醇混合物的ZIF-78膜,展示了先进材料在解决工业分离挑战中的应用 (范等人,2014)。

绿色化学:对锰卟啉催化的环己烷氧化环保方法的研究强调了开发绿色和无溶剂体系以选择性合成环己酮和环己醇,符合可持续化学工艺 (吉马良斯等人,2019)。

未来方向

While specific future directions for Cyclohexanone, 3-(1,1-dimethylethyl)- are not mentioned in the retrieved sources, cyclohexane-1,3-dione derivatives are considered key structural precursors for the synthesis of a variety of synthetically significant compounds . This suggests potential future research directions in exploring the synthesis and applications of such compounds.

属性

IUPAC Name |

3-tert-butylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZOKOQSQKNYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanone, 3-(1,1-dimethylethyl)- | |

CAS RN |

936-99-2 | |

| Record name | 3-tert-Butylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-TERT-BUTYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB5DSJ5DKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1295182.png)

![Dithieno[2,3-b:3',2'-d]thiophene](/img/structure/B1295185.png)